![molecular formula C19H18N2O2 B14625651 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate CAS No. 55251-67-7](/img/structure/B14625651.png)
4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ester functional group, which is commonly found in many naturally occurring and synthetic substances. The presence of the cyanophenyl and pentanoate groups contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate typically involves the reaction of 4-cyanobenzaldehyde with 4-aminophenyl pentanoate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide
- 4-{[(E)-(4-{[(4-cyanophenyl)imino]methyl}phenyl)methylidene]amino}benzonitrile
Uniqueness
4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate is unique due to its specific ester functional group and the combination of cyanophenyl and pentanoate moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
55251-67-7 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[4-[(4-cyanophenyl)methylideneamino]phenyl] pentanoate |
InChI |
InChI=1S/C19H18N2O2/c1-2-3-4-19(22)23-18-11-9-17(10-12-18)21-14-16-7-5-15(13-20)6-8-16/h5-12,14H,2-4H2,1H3 |
Clé InChI |
IZEDXWDKOGNJGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


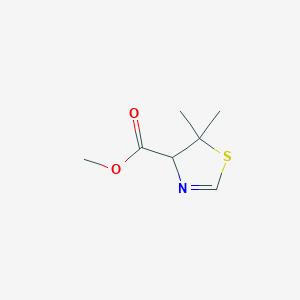
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
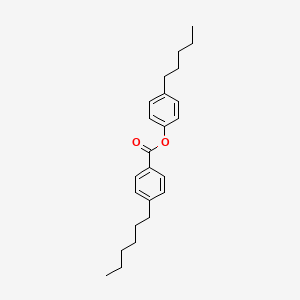
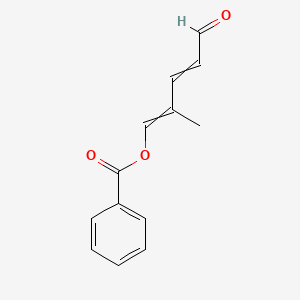

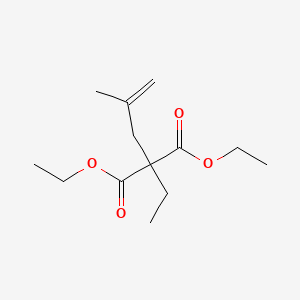

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
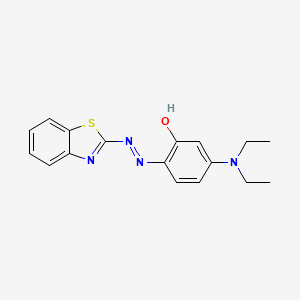
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
